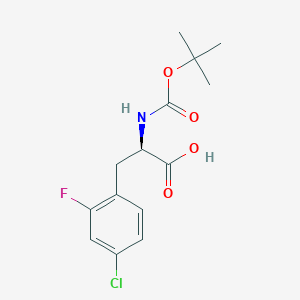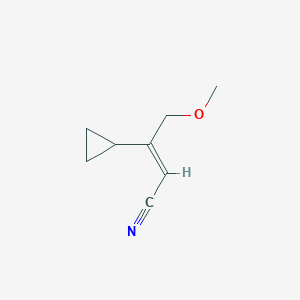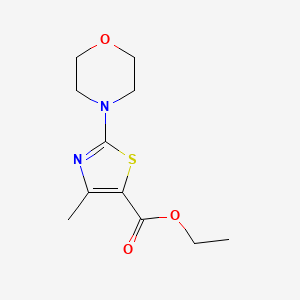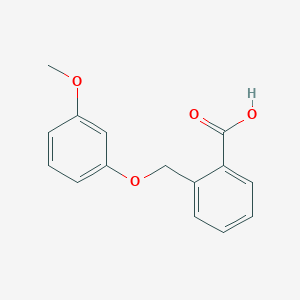![molecular formula C9H10N6 B2513965 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 321533-96-4](/img/structure/B2513965.png)
5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was reported that the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile derivatives have been explored for their antimicrobial properties. Studies have demonstrated the synthesis and characterization of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have shown promising antimicrobial activities (Al‐Azmi & Mahmoud, 2020).
Synthesis and Characterization
The compound has been used in the development of scalable syntheses for potent kinase inhibitors, such as BMS-986236. This involved creating safer, more efficient synthesis processes and overcoming challenges like trace metal contamination (Arunachalam et al., 2019).
Antioxidant Properties
Research has also been conducted on derivatives of this compound for their antioxidant properties. This includes the synthesis and evaluation of new derivatives, their quantitative structure–activity relationships, and molecular docking studies (Bassyouni et al., 2012).
Structural Studies
Structural studies have been performed on the compound and its derivatives, including X-ray crystallography to confirm the structure of specific methyl derivatives and explore their potential applications in various fields (Kariuki et al., 2022).
Biological Activity
Derivatives of this compound have been synthesized and tested for their biological activities, including antimicrobial and antitumor properties. For example, pyrazole-based heterocycles have been investigated as potential antitumor agents (Farag et al., 2010).
Heterocyclic Synthesis
The compound plays a role in the synthesis of novel heterocyclic compounds, including fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These syntheses offer insights into the chemical behavior of the compound under different reaction conditions (Harb et al., 2005).
Safety and Hazards
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines . This suggests that these compounds may interact with targets that play crucial roles in cancer cell proliferation and survival.
Mode of Action
The exact mode of action of these compounds is currently unknown. It has been observed that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that these compounds may interact with their targets to disrupt normal cell cycle progression, leading to programmed cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in these compounds could potentially enhance their pharmacokinetic properties, as this heterocyclic ring is known to form hydrogen bonds with different targets, improving pharmacokinetics and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that these compounds may lead to cell death in cancer cells.
Propiedades
IUPAC Name |
5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c1-9(2,15-6-11-5-13-15)8-7(3-10)4-12-14-8/h4-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWTNYPQRJGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NN1)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2513883.png)
![6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2513885.png)
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)
![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)


![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)


